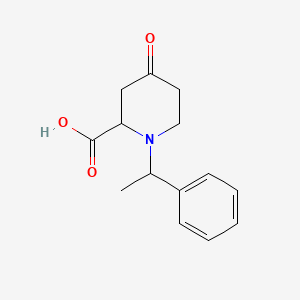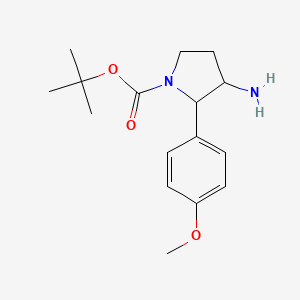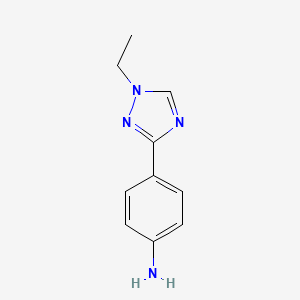![molecular formula C13H17F3O3 B13218037 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol is an organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)phenylacetonitrile: Shares similar structural features but differs in its functional groups and reactivity.
2-Bromo-5-methoxybenzotrifluoride: Another compound with methoxy and trifluoromethyl groups but with different substitution patterns.
Uniqueness
Its distinct chemical properties make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H17F3O3 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
4-methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C13H17F3O3/c1-12(17,6-7-18-2)10-5-4-9(19-3)8-11(10)13(14,15)16/h4-5,8,17H,6-7H2,1-3H3 |
InChI Key |
PLHDZJIVEUKWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(C1=C(C=C(C=C1)OC)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)




![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)
![2-Ethyl-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218047.png)


![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
